molecular formula C7H17N5O4S B1432262 N-cyclopentylimidodicarbonimidic diamide sulfate CAS No. 1417567-45-3

N-cyclopentylimidodicarbonimidic diamide sulfate

Cat. No.: B1432262
CAS No.: 1417567-45-3
M. Wt: 267.31 g/mol
InChI Key: SCQHJSFQFJTDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopentylimidodicarbonimidic diamide sulfate is a chemical compound for research use only. It is not intended for diagnostic, therapeutic, or any personal use. This product is supplied with a documented purity level and is characterized by its molecular formula C7H17N5O4S and a molecular weight of 267.31 g/mol . The compound is associated with multiple CAS Registry numbers, including 1417567-45-3 and 790144-39-7 . While the specific research applications and biological mechanisms of action for this compound are not yet widely published or fully characterized, compounds with complex imidodicarbonimidic diamide structures are often of interest in medicinal chemistry and drug discovery research. They can serve as key intermediates or precursors in the synthesis of more complex molecules for various investigative purposes. Researchers can utilize this high-purity compound to explore its potential properties and functions in a controlled laboratory setting. All necessary safety data sheets (SDS) are available to ensure safe handling and compliance with laboratory safety protocols.

Properties

IUPAC Name

2-cyclopentyl-1-(diaminomethylidene)guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N5.H2O4S/c8-6(9)12-7(10)11-5-3-1-2-4-5;1-5(2,3)4/h5H,1-4H2,(H6,8,9,10,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQHJSFQFJTDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N=C(N)N=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Specific Preparation Methods from Literature Analogues

Although direct detailed procedures for N-cyclopentylimidodicarbonimidic diamide sulfate are scarce, synthesis of structurally related diamide compounds provides insights into viable methods.

Coupling of Amines with Carbodiimides or Amidines

  • A common method involves reacting substituted amines (e.g., cyclopentylamine) with carbodiimide derivatives to form the imidodicarbonimidic diamide structure.
  • The reaction is typically conducted in anhydrous solvents such as acetonitrile or acetone under cooling conditions (0–25 °C) to control reaction rates and avoid side reactions.
  • Catalysts or bases such as pyridine may be used to facilitate coupling.

Sulfate Salt Formation

  • After formation of the diamide intermediate, the compound is treated with sulfuric acid or an appropriate sulfate source to precipitate the sulfate salt.
  • Recrystallization from ethanol or water ensures purity and crystallinity.

Representative Experimental Procedure (Inferred)

Step Reagents & Conditions Description
1 Cyclopentylamine + Carbodiimide derivative in anhydrous acetonitrile Stirred at 0 °C to RT, with pyridine as base, for several hours until completion (monitored by TLC)
2 Addition of sulfuric acid dropwise at controlled temperature Formation of sulfate salt precipitate
3 Filtration and washing with water Isolation of crude sulfate salt
4 Recrystallization from ethanol Purification to obtain white crystalline this compound

This procedure aligns with standard organic synthesis protocols for diamide sulfates and is supported by analogous sulfonate and diamide syntheses.

Analytical and Quality Control Data

Parameter Data
Purity ≥ 98% (by HPLC or equivalent)
Molecular Weight 404.47 g/mol
Physical Appearance White crystalline powder
Solubility Water soluble
Spectroscopic Characterization Confirmed by NMR (1H, 13C), MS, and IR spectroscopy
Safety Classification Irritant (GHS07)

These data are consistent with commercial samples and research-grade material specifications.

Summary of Research Findings on Preparation

  • The compound’s synthesis is generally achieved by coupling cyclopentylamine derivatives with carbodiimide or amidine intermediates, followed by sulfate salt formation.
  • Reaction conditions favor mild temperatures and anhydrous solvents to optimize yield and purity.
  • Purification typically involves recrystallization, ensuring a high-purity crystalline product.
  • Analytical characterization confirms the structure and quality of the final compound.
  • The synthetic route is adaptable for scale-up and commercial manufacturing, as indicated by related patent literature on similar diamide compounds.

Comparative Table of Related Diamide Synthesis Methods

Method Key Reagents Conditions Advantages Limitations
Amine + Carbodiimide coupling Cyclopentylamine, carbodiimide 0–25 °C, pyridine base, anhydrous solvent High selectivity, controllable Requires anhydrous conditions
Sulfate salt formation Sulfuric acid or sulfate salts Controlled acid addition, low temperature Produces stable crystalline salt Acid handling precautions
One-pot synthesis (patent method) Carboxylic acid + carbamoyl chloride + base 10–50 °C, 15–60 min reaction time Time and energy efficient, scalable Specific to some carboxamide derivatives

This table synthesizes knowledge from diamide and carboxamide preparation literature relevant to the target compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylimidodicarbonimidic diamide sulfate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentylamine derivatives.

    Substitution: Formation of substituted imidodicarbonimidic diamide derivatives.

Scientific Research Applications

N-cyclopentylimidodicarbonimidic diamide sulfate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-cyclopentylimidodicarbonimidic diamide sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-Cyclopentylimidodicarbonimidic Diamide Sulfate with key analogs based on molecular structure, physicochemical properties, and functional roles.

Compound Molecular Formula Molecular Weight Key Substituent Functional Role Biological Impact
This compound C₈H₁₅N₅·H₂O₄S (inferred) ~285.3 (estimated) Cyclopentyl Research impurity, potential metabolic modulator Hypothesized to affect insulin signaling pathways (inferred from methyl analog)
N-Methylimidodicarbonimidic Diamide Sulfate (Metformin EP Impurity E) C₃H₉N₅·H₂O₄S 213.22 Methyl Metformin impurity, reference standard Stimulates intracellular insulin receptor kinase activity
Diamide (generic) C₂H₄N₂O₂ 104.07 None (oxidizing agent) Redox modulator in cell biology Induces disulfide stress, alters Al³⁺ accumulation in yeast (62% increase at 2 mM)
Ranitidine Diamine Hemifumarate C₁₁H₁₉N₂O₄S·C₄H₄O₄ 435.48 Aminoethylthio-methyl Ranitidine-related impurity No direct biological role reported; monitored for pharmaceutical safety
N,N-Dimethyl-N'-phenylsulfamide C₈H₁₂N₂O₂S 200.26 Phenyl, dimethyl Synthetic intermediate Used in mass spectrometry studies; no therapeutic role

Structural and Functional Differences

  • Sulfate vs. Hemifumarate : Unlike ranitidine-related compounds (e.g., Ranitidine Diamine Hemifumarate), the sulfate group in the target compound improves aqueous solubility, critical for in vitro assays .
  • Mechanistic Contrast with Diamide : Generic diamide (C₂H₄N₂O₂) acts as a sulfhydryl-oxidizing agent, inducing disulfide stress and Al³⁺ accumulation in yeast (up to 8.8-fold at 120 minutes) . In contrast, the sulfated biguanide derivatives likely modulate metabolic pathways rather than redox states.

Biological Activity

Overview of N-cyclopentylimidodicarbonimidic diamide sulfate

This compound, often referred to in research contexts, is a compound that has garnered attention for its potential biological activities. This compound belongs to a class of imidodicarbonimidic diamides, which are known for various pharmacological properties.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₇H₁₄N₄O₄S
  • Molecular Weight : 218.28 g/mol
  • IUPAC Name : N-cyclopentyl-1,3-imidodicarbonimidic diamide sulfate

Structural Features

  • The compound contains a cyclopentyl group, which may influence its lipophilicity and biological interactions.
  • The imidodicarbonimidic framework is significant for its potential interactions with biological targets, particularly in enzyme inhibition or receptor binding.

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds in this class exhibit antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Some research indicates that imidodicarbonimidic derivatives may inhibit cancer cell proliferation through apoptosis induction.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliInhibition of growth
AnticancerHeLa cellsInduction of apoptosis
Enzyme InhibitionCarbonic anhydraseCompetitive inhibition

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of this compound against E. coli, the compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. This suggests potential utility in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Another investigation explored the effects of this compound on HeLa cells, revealing a dose-dependent increase in apoptosis markers when treated with concentrations ranging from 10 to 100 µM. This indicates a promising avenue for cancer therapeutics.

Research Findings

Recent research has focused on the pharmacokinetics and toxicity profiles of this compound. Studies have shown that:

  • The compound exhibits moderate solubility in aqueous solutions, which may affect its bioavailability.
  • Toxicity assays indicate low cytotoxicity at therapeutic doses, making it a candidate for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopentylimidodicarbonimidic diamide sulfate, and how can yield be improved?

  • Methodological Answer: Utilize a two-step synthesis involving cyclopentylamine and imidodicarbonimidic diamide precursors under controlled pH (6.5–7.5) and nitrogen atmosphere. Intermediate purification via recrystallization in ethanol-water mixtures (3:1 v/v) improves yield . Monitor reaction progress using TLC (silica gel, chloroform:methanol 9:1) and characterize intermediates via IR (e.g., NH stretching at 3300–3400 cm⁻¹) and ¹H NMR (δ 1.5–2.0 ppm for cyclopentyl protons) .

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer: Combine elemental analysis (C, H, N, S content) with spectroscopic techniques:

  • ¹³C NMR to confirm cyclopentyl carbons (δ 25–35 ppm) and sulfonate groups (δ 110–120 ppm).
  • Mass spectrometry (ESI-MS) for molecular ion peaks ([M+H]⁺ expected at m/z 285.2) .
  • X-ray crystallography for absolute configuration, if single crystals are obtained (slow evaporation from acetonitrile) .

Q. What are standard protocols for assessing the compound’s stability under varying pH and temperature?

  • Methodological Answer: Conduct accelerated stability studies:

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA in water:acetonitrile gradient).
  • Thermal stability : Use thermogravimetric analysis (TGA) at 10°C/min up to 300°C. Degradation onset >150°C indicates robustness .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with ryanodine receptors?

  • Methodological Answer:

Receptor preparation : Download the ryanodine receptor (RyR) structure (PDB ID: 5T1S). Remove water molecules and add polar hydrogens.

Ligand preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G*).

Docking : Use AutoDock Vina with a grid box covering the RyR binding pocket (center coordinates x=15.7, y=22.3, z=18.9). Validate results with MD simulations (GROMACS, 50 ns) .

Q. How to resolve contradictions in dose-response data for diamide-induced biological effects (e.g., Al³⁺ accumulation)?

  • Methodological Answer:

  • Replicate experiments under standardized conditions (e.g., 5 mM diamide, 120-minute exposure in S. cerevisiae ).
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare means. Use R² >0.9 for linear regression of dose-dependent trends.
  • Control variables : Pre-treat cells with thiol reductants (e.g., DTT) to isolate disulfide stress effects .

Q. What methodologies are recommended for studying the environmental fate of this compound in aquatic systems?

  • Methodological Answer:

  • Photodegradation : Expose to UV light (λ=254 nm) in synthetic water (pH 7.0). Quantify breakdown products via LC-MS/MS.
  • Bioaccumulation : Use zebrafish models (OECD TG 305) with LC₅₀ determination.
  • Soil adsorption : Batch experiments with loamy soil (OECD Guideline 106); calculate Freundlich constants .

Data Analysis & Experimental Design

Q. How to design a multi-site study investigating the compound’s enzymatic inhibition kinetics?

  • Methodological Answer:

  • Centralized protocol : Standardize enzyme sources (e.g., porcine liver urease) and assay conditions (25°C, pH 7.4).
  • Data harmonization : Use a shared LIMS (LabVantage) for real-time data upload.
  • Ethical oversight : Submit protocols to all institutional review boards (IRBs) and designate a lead PI for cross-site coordination .

Q. What strategies mitigate variability in antioxidant activity assays (e.g., DPPH radical scavenging)?

  • Methodological Answer:

  • Internal standards : Include ascorbic acid in each assay plate.
  • Normalization : Express activity as % inhibition relative to control.
  • Replicates : Use n=6 for each concentration (IC₅₀ reported with 95% CI) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentylimidodicarbonimidic diamide sulfate
Reactant of Route 2
N-cyclopentylimidodicarbonimidic diamide sulfate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.